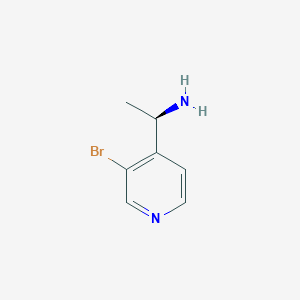
2-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine is a fluorinated heterocyclic compound with the molecular formula C10H11FN2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine typically involves the fluorination of bipyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the bipyridine structure. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction can produce fully hydrogenated bipyridine compounds.
Scientific Research Applications
2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share the presence of a fluorine atom and a heterocyclic structure.
Fluorinated Pyridines: Similar in structure but differ in the position and number of fluorine atoms.
Uniqueness
2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine is unique due to its specific fluorination pattern and tetrahydro structure, which can impart distinct chemical and biological properties compared to other fluorinated heterocycles.
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H11FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-3,5,12H,4,6-7H2 |
InChI Key |
OWMBBNPDBRCYHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=C(N=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


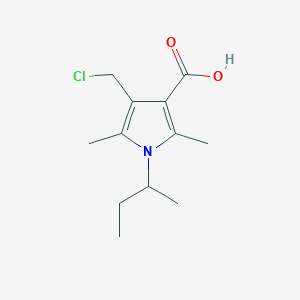
![4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline](/img/structure/B15261808.png)

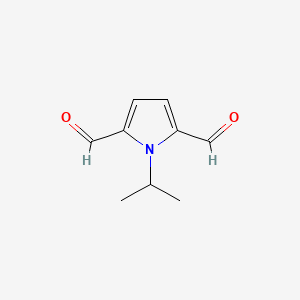
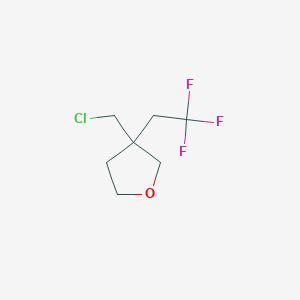

![3-Methyl-1-[(piperidin-2-yl)methyl]urea](/img/structure/B15261859.png)
![(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol](/img/structure/B15261873.png)
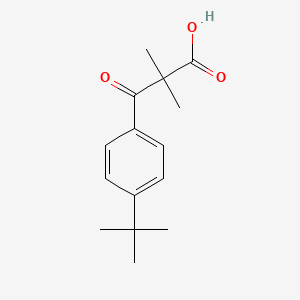
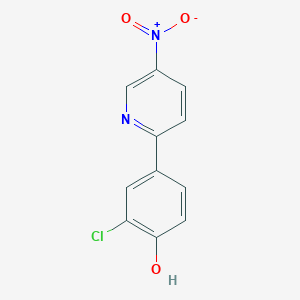

![3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B15261883.png)
